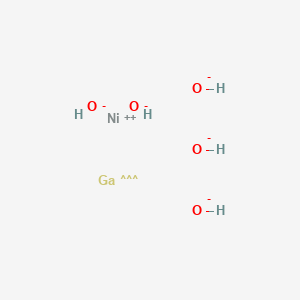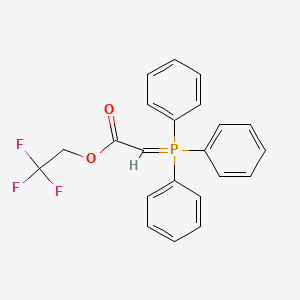![molecular formula C18H34BrF2N B14219134 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide CAS No. 823178-62-7](/img/structure/B14219134.png)
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Difluoro-N,N-dipentylbicyclo[510]octan-1-amine;hydrobromide is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclo[5.1.0]octane structure.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
N-alkylation:
Formation of the hydrobromide salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced fluorination techniques to ensure selective introduction of fluorine atoms.
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of halogenated or functionalized derivatives.
Applications De Recherche Scientifique
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure and fluorine content make it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Mécanisme D'action
The mechanism of action of 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The N,N-dipentyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
8,8-Difluoro-N,N-dipropylbicyclo[5.1.0]octan-1-amine: Similar structure but with shorter alkyl chains.
8,8-Difluoro-N,N-dibutylbicyclo[5.1.0]octan-1-amine: Similar structure but with different alkyl chain length.
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-7-amine: Similar structure but with the amine group at a different position.
Uniqueness
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide is unique due to its specific combination of fluorine atoms and N,N-dipentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
823178-62-7 |
|---|---|
Formule moléculaire |
C18H34BrF2N |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H33F2N.BrH/c1-3-5-10-14-21(15-11-6-4-2)17-13-9-7-8-12-16(17)18(17,19)20;/h16H,3-15H2,1-2H3;1H |
Clé InChI |
IMWVNGRTYYFBAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C12CCCCCC1C2(F)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
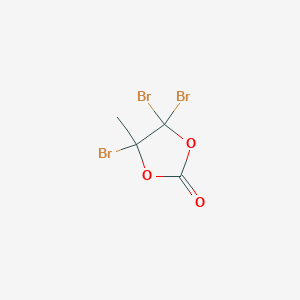

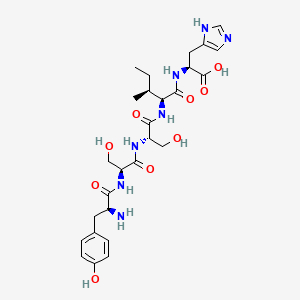

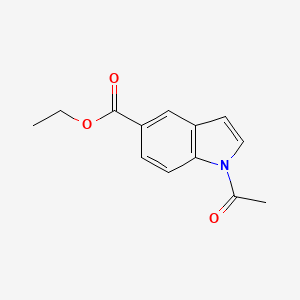

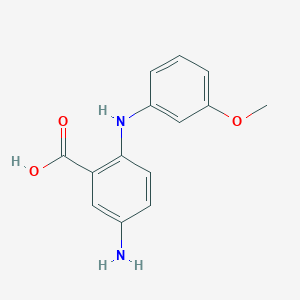

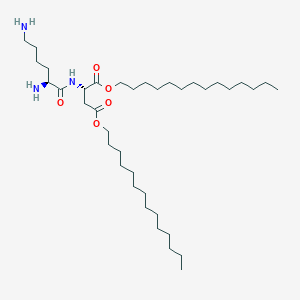
![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
